4-Chloro-4'-fluoro-3-nitrobenzophenone
Overview
Description
4-Chloro-4’-fluoro-3-nitrobenzophenone is a chemical compound with the molecular formula C13H7ClFNO3 . It is a useful chemical in the manufacturing process for flubendazole, an anthelmintic that is used in dogs and cats to treat parasites and worms .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-fluoro-3-nitrobenzophenone can be viewed using Java or Javascript . The molecular weight of the compound is 279.65 .Physical And Chemical Properties Analysis
The compound has a boiling point of 419.2±45.0 °C and a density of 1.430±0.06 g/cm3 . It is a solid and has a yellow color .Scientific Research Applications
Crystal Growth Studies
The compound has been used in studies related to the growth of large size good quality crystals for industrial growth of devices . The crystals of this compound have been grown using both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method . The SR method has been found to produce crystals with better crystalline perfection and optical transparency .
Optical Properties Analysis
The compound has been used in the analysis of optical properties. The high transmittance was observed from UV–Visible spectroscopy studies for SR grown crystals as compared to conventionally grown crystals . The cut-off wavelengths were measured at 420 nm, 430 nm and band gap energies at 3.025 eV, 3.052 eV, respectively, for Conventional and SR method grown crystals .
Photoluminescent Spectra Analysis
The compound has been used in photoluminescent spectra analysis. The photoluminescent spectra revealed a red shift in the emission peaks of grown crystals which are in good coherence with UV–Visible spectra .
Lattice Strain Evaluation
The compound has been used in the evaluation of lattice strain. Powder X-ray diffraction studies of the grown crystals revealed that the crystal system remains the same as orthorhombic with few high intense peaks observed at (111), (013), and (213) and lattice strain evaluated in case of SR grown crystals .
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMQWOIAMKUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185356 | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-fluoro-3-nitrobenzophenone | |
CAS RN |
31431-16-0 | |
Record name | (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-4'-fluoro-3-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Chloro-4′-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?
A1: 4-Chloro-4′-fluoro-3-nitrobenzophenone serves as a crucial building block in the synthesis of flubendazole []. Flubendazole is a benzimidazole anthelmintic known for its broad-spectrum activity against various parasitic worms. The compound's structure, particularly the presence of the ketone group and the halogen substituents, plays a vital role in the subsequent reactions leading to the final drug molecule.
Q2: Can you elaborate on the synthesis process of 4-Chloro-4′-fluoro-3-nitrobenzophenone as described in the research?
A2: While the provided abstract mentions a detailed discussion on the synthesis of 4-Chloro-4′-fluoro-3-nitrobenzophenone, it does not delve into the specifics of the reaction conditions, reagents, or yield. For a comprehensive understanding of the synthesis process, referring to the full text of the research paper [] is recommended.
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